molecular formula C18H21NOS B2642930 N-(2,3-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049554-69-9

N-(2,3-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2642930
CAS No.: 1049554-69-9
M. Wt: 299.43
InChI Key: KBIJLTRXKDCXRG-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound belonging to the chemical class of cyclopentane carboxamides. This scaffold is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds within this class have been identified as possessing promising biological activity. Recent scientific investigations have highlighted cyclopentathiophene carboxamide derivatives as potent antagonists of the Platelet-Activating Factor Receptor (PAFR) . PAF is a potent lipid mediator involved in various inflammatory pathways, and the suppression of PAFR activation is a valuable strategy for researching therapeutic interventions for ocular diseases, allergies, and other inflammation-related disorders . The structural features of this compound make it a relevant candidate for such pharmacological studies. Furthermore, structurally related N-aryl-N-alkyl-thiophene-2-carboxamide compounds have been characterized for their ability to enhance the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) . SERCA2a plays a critical role in cellular calcium homeostasis, and its impaired function is implicated in conditions like heart failure, making its activators a key area of cardiovascular research . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other use in humans or animals. Researchers are responsible for ensuring all applicable safety protocols and regulations are followed when handling this material.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-13-7-5-8-15(14(13)2)19-17(20)18(10-3-4-11-18)16-9-6-12-21-16/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIJLTRXKDCXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the Cyclopentanecarboxylic Acid Derivative: The starting material, cyclopentanecarboxylic acid, is first converted to its acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 2,3-dimethylaniline in the presence of a base such as triethylamine to form the corresponding amide.

    Thiophene Substitution: The thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with chloroacetamide derivatives documented in pesticide chemistry (Table 1). Key distinctions lie in its cyclopentanecarboxamide core, thiophene substituent, and absence of a chlorine atom—features that differentiate its reactivity and physicochemical properties from conventional acetamide-based agrochemicals.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol) Use (Evidence Source)
N-(2,3-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide C₁₈H₂₀N₂OS 2,3-dimethylphenyl, thiophen-2-yl Carboxamide, cyclopentane 312.43 Not specified in evidence
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide C₁₄H₁₉ClN₂O 2,3-dimethylphenyl, isopropyl, chlorine Chloroacetamide 278.77 Herbicide (Pesticide Glossary)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 2,6-diethylphenyl, methoxymethyl, chlorine Chloroacetamide 277.77 Herbicide (Pesticide Glossary)
Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) C₁₇H₁₉ClN₂O₂S 2,6-dimethylphenyl, methoxythienyl, chlorine Chloroacetamide, thiophene 350.86 Herbicide (Pesticide Glossary)

Key Comparative Insights:

Core Structure : The target compound’s cyclopentanecarboxamide core introduces greater conformational rigidity compared to the linear acetamide chain in analogs like alachlor or thenylchlor. This rigidity may alter binding kinetics in biological targets .

The 2,3-dimethylphenyl substituent provides steric bulk similar to 2,6-diethylphenyl in alachlor, though its ortho-methyl groups may hinder rotational freedom compared to ethyl substituents .

Physicochemical Properties :

  • The absence of chlorine likely increases hydrophobicity (logP ~3.5 estimated) compared to chloroacetamides (logP ~2.8–3.2), affecting membrane permeability.
  • The thiophene moiety may enhance UV absorption characteristics, relevant for environmental stability .

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